molecular formula C11H13FN4O B1464298 {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1270977-17-7

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No. B1464298
CAS RN: 1270977-17-7
M. Wt: 236.25 g/mol
InChI Key: RFYNFAUDAWZSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is attached to a methanamine group and a 4-fluorophenoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to have a significant impact on the chemical properties of the compound due to its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, the methanamine group, and the 4-fluorophenoxyethyl group. The fluorine atom in the 4-fluorophenoxyethyl group would be expected to influence the compound’s reactivity and polarity .

Scientific Research Applications

Anticonvulsant Agent

This compound has been studied for its potential as an anticonvulsant agent . Research indicates that derivatives of this compound exhibit significant protective effects against seizures, comparable to standard drugs like phenytoin . The structure–activity relationship studies suggest that the presence of the amide bond in the compound’s structure contributes to its moderate protective effect on seizures induced by maximal electroshock (MES) tests .

Serotonin-Selective Reuptake Inhibitor (SSRI)

The compound has been synthesized and evaluated as a serotonin-selective reuptake inhibitor (SSRI) . It’s modeled after potent antidepressants like fluoxetine and aims to provide an improved adverse reaction profile. Preliminary data indicates that the compound exhibits binding at the serotonin reuptake transporter (SERT), although further evaluation is needed to confirm its efficacy as an SSRI without the side effects of sexual dysfunction .

Neuropharmacological Research

In neuropharmacology, the compound’s derivatives are of interest due to their interaction with the serotonin system. They are being explored for their potential to potentiate serotonin through negative allosteric modulation, which could lead to fewer side effects compared to traditional antidepressants .

Bioactive Compound Synthesis

The compound is involved in the synthesis of bioactive compounds, particularly in the creation of new derivatives that may have various pharmacological activities . This includes the potential development of new medications or therapeutic agents with specific target interactions.

Medicinal Chemistry

Within medicinal chemistry, the compound serves as a precursor for synthesizing various derivatives with potential medicinal properties . These derivatives are then tested for their pharmacological activities, contributing to the discovery of new drugs.

Structure–Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is crucial for designing new drugs and optimizing existing ones for better efficacy and reduced side effects.

Pharmacological Activity Determination

Researchers use this compound to determine the pharmacological activity of its derivatives. This involves assessing the therapeutic potential and safety profile of these derivatives in preclinical studies .

Chemical Synthesis and Characterization

The compound is also a key player in chemical synthesis and characterization processes. It’s used to create and study new chemical entities that could have unique properties and applications in various scientific fields.

Safety And Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Given the wide range of biological activities exhibited by other triazole derivatives, this compound could be of interest for further study in medicinal chemistry or drug development .

properties

IUPAC Name

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYNFAUDAWZSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.